molecular formula C10H11ClO2 B1268089 Propan-2-yl 4-chlorobenzoate CAS No. 22913-11-7

Propan-2-yl 4-chlorobenzoate

Cat. No. B1268089
CAS RN: 22913-11-7
M. Wt: 198.64 g/mol
InChI Key: VOLPFZRDHTWKTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to propan-2-yl 4-chlorobenzoate involves base-catalyzed Claisen-Schmidt condensation reactions. For example, compounds like (2E)-1-(4-2,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one have been synthesized using 4-(propan-2-yl)benzaldehyde with substituted acetophenones, characterized by FT-IR, elemental analysis, and single-crystal X-ray diffraction (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as single-crystal X-ray diffraction and DFT studies, revealing conformational details and the nature of intermolecular interactions. For instance, the structure of (E)-3-(2-chlorobenzyl)-2-(propan-2-ylidenehydrazineylidene)-2,3-dihydroquinazolin-4(1H)-one was confirmed using NMR, HRMS, FT-IR spectroscopy, and crystal structure analysis (Deng et al., 2021).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, including cycloaddition reactions, to form functionalized structures. For example, octakis(1-propyl-1H-1,2,3-triazole-4-yl(methyl 2-chlorobenzoate))octasilsesquioxanes were synthesized via click reactions, demonstrating the compound's versatility in forming complex molecular architectures (Ziarani et al., 2015).

Scientific Research Applications

Synthesis and Structural Studies

  • Chalcone Derivatives Synthesis : Propan-2-yl 4-chlorobenzoate is used in synthesizing chalcone derivatives, which are characterized for their crystal structures and molecular interactions. This includes studies on the intra molecular hydrogen bond and weak intermolecular interactions (Salian et al., 2018).

  • Quinoxalin-6-yl-4,5-dihydropyrazole Derivatives : This compound is utilized in the synthesis of quinoxaline-based propanones, showing potential as corrosion inhibitors in acidic environments. This includes studies on adsorption properties and surface interactions (Olasunkanmi & Ebenso, 2019).

  • Quinoxaline Synthesis : Another application is in the synthesis of quinoxalines from α-hydroxy-substituted methoxyallene derivatives, showcasing potential for producing various chemical products (Klemme et al., 2016).

Biological Activities

  • Antifungal Applications : Propan-2-yl 4-chlorobenzoate derivatives show promising antifungal activities, especially against Candida strains. This includes the synthesis of 1,2,3-triazole derivatives and their in vitro evaluations (Lima-Neto et al., 2012).

  • Antiviral Properties : Derivatives of this compound have been synthesized and evaluated for anti-tobacco mosaic virus activity, demonstrating potential in antiviral research (Chen et al., 2010).

Catalytic and Chemical Interactions

  • Catalytic Activity in Propan-2-ol Decomposition : Studies have explored the interactions and catalytic activity of propan-2-ol with carbon-supported catalysts, shedding light on its potential in chemical processes (Zawadzki et al., 2001).

  • Synthesis of Alkoxyallenes : It's used in the synthesis of alkoxyallenes, demonstrating chemical reactivity and providing insights into reaction mechanisms and potential applications in organic synthesis (Baeva et al., 2020).

Safety And Hazards

Propan-2-yl 4-chlorobenzoate is not intended for human or veterinary use. It has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

propan-2-yl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLPFZRDHTWKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335213
Record name propan-2-yl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 4-chlorobenzoate

CAS RN

22913-11-7
Record name propan-2-yl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
O Gómez-García, E Gómez… - Chemical and …, 2017 - jstage.jst.go.jp
An efficient method for the synthesis of 1-(trifluoromethylsulfonamido) propan-2-yl benzoates is described, the products of the reaction were characterized by heteronuclear single …
Number of citations: 4 www.jstage.jst.go.jp
MC Mollo, JA Bisceglia, NB Kilimciler, M Mancinelli… - …, 2020 - thieme-connect.com
… To a solution of 2-benzamidoethyl benzoate or (R)-1-(4-chlorobenzamido)propan-2-yl 4-chlorobenzoate (2 mmol) in toluene (20 mL) was added Lawesson’s reagent (LR) (1 mmol). The …
Number of citations: 2 www.thieme-connect.com
HX Duan, Y Zhang, ZZ Zhang… - The Journal of Organic …, 2020 - ACS Publications
A simple chiral primary–tertiary diamine derived from C 2 -symmetric 1,2-diphenylethane-1,2-diamine as the organocatalyst in combination with the trifluoroacetic acid additive for the …
Number of citations: 9 pubs.acs.org
VAC Péret, RCFM Reis, SFP Braga… - European Journal of …, 2023 - Elsevier
This work describes the design, synthesis and antifungal activity of new imidazoles and 1,2,4-triazoles derived from eugenol and dihydroeugenol. These new compounds were fully …
Number of citations: 4 www.sciencedirect.com
A Ramazani, M Rouhani, SW Joo - Ultrasonics Sonochemistry, 2016 - Elsevier
A clean, rapid and energy-efficient approach to catalyst-free one-pot synthesis of highly substituted propanamide derivatives in water was developed utilizing of the ultrasonic irradiation…
Number of citations: 74 www.sciencedirect.com

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